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Molecular Characteristics

The table below summarizes the core chemical and physical property data for 1-(2-fluorophenyl)propan-2-

amine, also known as 2-Fluoroamphetamine or 2-FA [1].

Property Value / Description

CAS No. 1716-60-5 [1]

Molecular
Formula

C₉H₁₂FN [1]

Molecular Weight 153.2 g/mol [1]

Chemical Name 1-(2-Fluorophenyl)propan-2-amine [1]

Synonyms 2-FA; 2-Fluoroamphetamine; o-Fluoro-α-methylphenethylamine [1]

Boiling Point 210.8 ± 15.0 °C (Predicted) [1]

Density 1.042 ± 0.06 g/cm³ (Predicted) [1]

pKa 9.51 ± 0.10 (Predicted) [1]
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Property Value / Description

Solubility Slightly Soluble (2.0 g/L at 25°C) [1]

Safety (GHS) H315-H319-H335 - Causes skin irritation, serious eye irritation, and respiratory

irritation [1]

Hydrogen Bonding Profile

Understanding the hydrogen-bonding capacity of a molecule is crucial for predicting its solubility,

interactions with biological targets, and spectroscopic properties. The amine group (-NH₂) on the molecule

acts as both a donor and an acceptor [2].

Amine Group (-NH₂)

Hydrogen Bond Donor Hydrogen Atoms

Hydrogen Bond Acceptor

 Lone Pair on Nitrogen

Click to download full resolution via product page

Diagram: The amine group acts as both an H-bond donor and acceptor.

Experimental Analysis Concepts

While the searched literature does not contain specific protocols for this exact molecule, one source

discusses general experimental methods used to characterize similar cationic amines [3]. The following

diagram outlines a potential workflow for studying its hydrogen-bonding interactions, based on these general

principles.
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Prepare Sample Solution

UV/Vis Absorption Titration ³¹P NMR Spectroscopy Titration

Data Processing

Determine H-bond Donor Parameter (α)
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Diagram: A workflow for determining H-bond donor parameters via spectroscopic titrations.

The general methodology involves [3]:

Titration Experiments: Complex formation is studied by titrating the compound of interest into a

solution of a reference H-bond acceptor.
Spectroscopic Detection: UV/Vis Absorption Spectroscopy can track complex formation by

observing hypsochromic (blue) shifts in absorption bands. ³¹P NMR Spectroscopy is used with
phosphine oxide acceptors, where H-bond formation causes a predictable change in the chemical

shift.
Data Analysis: Association constants (K) are determined from the titration data. These constants are

used to calculate the H-bond donor parameter (α), which quantifies the cation's strength as an H-
bond donor on a general scale [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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